molecular formula C10H14O2 B1598613 4-Tert-butylbenzene-1,3-diol CAS No. 2206-50-0

4-Tert-butylbenzene-1,3-diol

Cat. No. B1598613
CAS RN: 2206-50-0
M. Wt: 166.22 g/mol
InChI Key: YBKODUYVZRLSOK-UHFFFAOYSA-N
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Description

4-Tert-butylbenzene-1,3-diol , also known as 4,6-di-tert-butylbenzene-1,3-diol , is an organic compound classified as an aromatic hydrocarbon . Its chemical formula is C₁₀H₁₄ , and it consists of a benzene ring substituted with a tert-butyl group . This colorless liquid is flammable and nearly insoluble in water , but it is miscible with organic solvents .


Synthesis Analysis

  • Reaction with tert-butyl chloride : Another approach involves the reaction of benzene with tert-butyl chloride in the presence of anhydrous aluminum chloride .

Scientific Research Applications

  • Synthesis and Derivatives : 1,3-Di-tert-butylbenzene, a compound related to 4-Tert-butylbenzene-1,3-diol, is used in the synthesis of arylphosphines, demonstrating its utility in creating complex organic molecules (Komen & Bickelhaupt, 1996).

  • Material Science Applications : Novel polyimides containing tert-butyl side groups, derived from 4-Tert-butylbenzene-1,3-diol related compounds, exhibit desirable properties like low dielectric constant, low moisture absorption, excellent solubility, and high glass transition temperatures. This makes them suitable for applications in the electronics industry (Chern & Tsai, 2008).

  • Thermodynamic Properties : The study of branched alkylsubstituted benzenes, including compounds similar to 4-Tert-butylbenzene-1,3-diol, provides insights into the relationships between structure, energetics, and thermodynamic properties of organic compounds. This is crucial for applications in chemical engineering and materials science (Verevkin, 1998).

  • Polymer Chemistry : Ortho-linked polyamides synthesized from derivatives of 4-Tert-butylbenzene-1,3-diol show high thermal stability, solubility in various solvents, and the ability to form transparent, flexible films, useful in high-performance materials (Hsiao, Yang, & Chen, 2000).

Safety And Hazards

  • Precautionary Statements : Follow safety precautions during handling and storage .

properties

IUPAC Name

4-tert-butylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-10(2,3)8-5-4-7(11)6-9(8)12/h4-6,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKODUYVZRLSOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80176550
Record name Resorcinol, 4-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butylbenzene-1,3-diol

CAS RN

2206-50-0
Record name Resorcinol, 4-tert-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 4-tert-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80176550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-butylbenzene-1,3-diol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Dongliang, SA Ejaz, M Aziz, A Saeed… - Journal of the Serbian …, 2022 - doiserbia.nb.rs
Molecular docking is a powerful and significant approach for the identification of lead molecules on the basis of virtual screening. With it a large number of compounds can be tested and …
Number of citations: 2 doiserbia.nb.rs
J Li, M Lutz, AL Spek, GPM van Klink… - Journal of …, 2010 - Elsevier
A mono- and a 1,3-bis-phosphite arene ligand based on 2,2′-biphenol have been synthesized in order to study the synthesis of the corresponding palladium(II) complexes starting …
Number of citations: 34 www.sciencedirect.com
MS Ejaz, HMK Mahmood, ST Ejaz - pdfs.semanticscholar.org
Benzene-1,3-diol derivatives as the inhibitors of butyrylcholinesterase: An emergent target of Alzheimer’s disease Page 1 ACCEPTED MANUSCRIPT This is an early electronic version …
Number of citations: 2 pdfs.semanticscholar.org
J Li - 2009 - dspace.library.uu.nl
The ECE-pincer ligand framework contains several positions that are readily functionalized and by doing so offer a wealth of possibilities to modify and fine-tune the structural and …
Number of citations: 0 dspace.library.uu.nl

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